

Application Notes and Protocols for GPX4 Inhibitors in Mouse Models

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Compound of Interest

Compound Name: GPX4-IN-8

Cat. No.: B12378723

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Audience: Researchers, scientists, and drug development professionals.

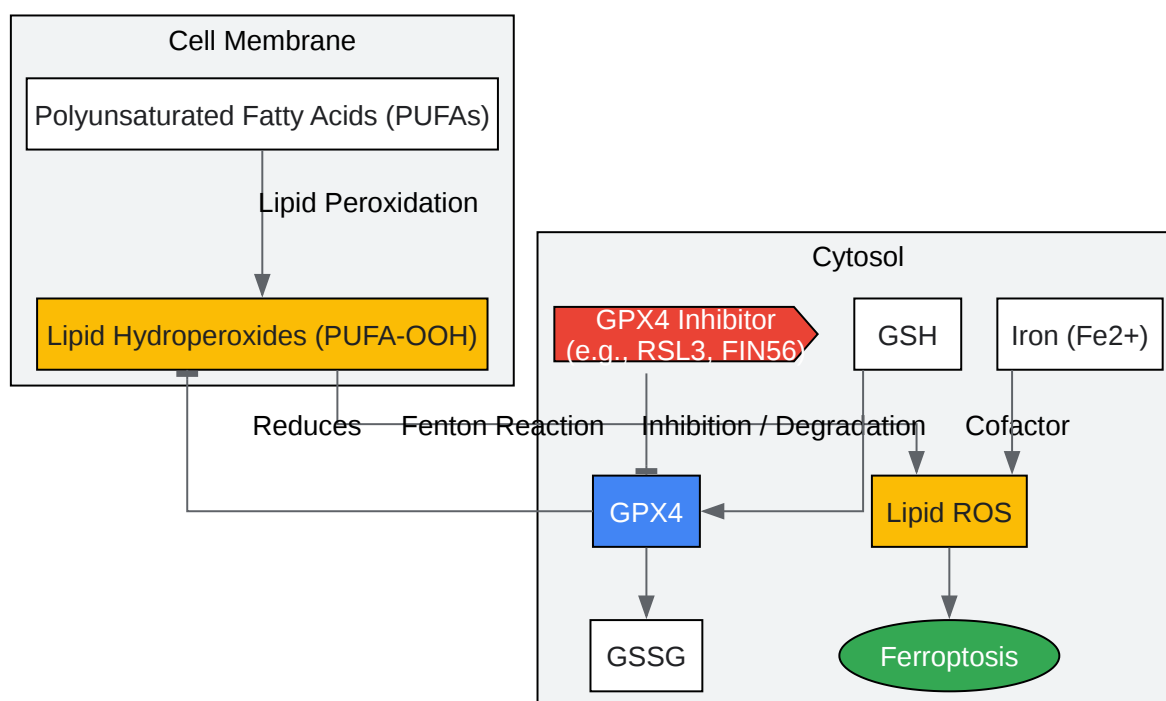
Note on Compound Nomenclature: The specific compound "**GPX4-IN-8**" is not extensively documented in publicly available scientific literature. It is possible that this is a novel compound, an internal designation, or a typographical error. The following application notes and protocols are based on data from well-characterized small molecule inhibitors of Glutathione Peroxidase 4 (GPX4) that are commonly used in preclinical mouse models to induce ferroptosis. The principles and methodologies described herein are broadly applicable for the in vivo study of GPX4 inhibition.

Introduction

Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] GPX4 functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.[1] Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancers that are resistant to conventional therapies. This document provides a comprehensive guide to the use of GPX4 inhibitors in mouse models, with a focus on dosage, experimental protocols, and data interpretation.

Mechanism of Action and Signaling Pathway

GPX4 inhibitors can be broadly categorized into two classes: direct inhibitors that covalently bind to the enzyme (e.g., RSL3, ML162) and indirect inhibitors that deplete glutathione (GSH), a critical cofactor for GPX4 activity (e.g., erastin).[3] More recently, compounds that induce the degradation of GPX4 protein have also been identified (e.g., FIN56).[4] The inhibition of GPX4 leads to an unchecked accumulation of lipid hydroperoxides, which, in the presence of iron, generates excessive lipid ROS. This cascade of oxidative damage to cellular membranes culminates in cell death by ferroptosis.



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GPX4 inhibition leads to lipid peroxidation and ferroptosis.

Data Presentation: In Vitro and In Vivo Efficacy of GPX4 Inhibitors

The following tables summarize quantitative data for several commonly used GPX4 inhibitors.

Table 1: In Vitro Activity of Select GPX4 Inhibitors

| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |
|-----------|--------------------------|-----------|----------------------|-----------|---------------------|
| Gpx4-IN-3 | Direct GPX4 Inhibitor | 4T1 | Murine Breast Cancer | 0.78 | [1] |
| | | MCF-7 | Human Breast Cancer | 6.9 | [1] |
| | | HT1080 | Human Fibrosarcoma | 0.15 | [1] |
| RSL3 | Direct GPX4 Inhibitor | A549 | Human Lung Cancer | ~0.5 | [2] |
| FIN56 | GPX4 Degradation Inducer | LN229 | Glioblastoma | 4.2 | [5] |
| | | U118 | Glioblastoma | 2.6 | [5] |

| ML162 | TXNRD1 Inhibitor (induces ferroptosis) | A549 | Human Lung Cancer | ~0.5 | [\[2\]](#) |

Table 2: In Vivo Dosage and Efficacy of GPX4 Inhibitors in Mouse Xenograft Models

| Compound | Dosage and Administration | Xenograft Model (Cell Line) | Key Efficacy Results | Reference |
|-----------|---|-------------------------------|---|-----------|
| Gpx4-IN-3 | 15 or 30 mg/kg, IV, every two days for 5 doses | 4T1 (Murine Breast Cancer) | Significant Tumor Growth Inhibition (TGI) | [1] |
| RSL3 | 100 mg/kg, intratumorally, twice a day for one week | A549 (Lung Cancer) | Reduced tumor weight | [6] |
| RSL3 | 50 mg/kg | A375 (Melanoma) | Significantly reduced tumor weight and size | [7] |
| RSL3 | 5 mg/kg (in combination with iron and enzalutamide) | TRAMP (Prostate Cancer Model) | Maintained tumor dimension at basal levels | [8] |
| FIN56 | 7 mg/kg, IV, every 4 days | MNNG/HOS (Osteosarcoma) | Significant tumor growth delay | [9] |

| IKE (Erastin analog) | 10/30 mg/kg, daily, i.p. | HT-29 (Colorectal Cancer) | Significantly inhibited xenograft growth |[7] |

Experimental Protocols

Protocol 1: Evaluation of GPX4 Inhibitor Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of a GPX4 inhibitor in vivo.

1. Materials and Reagents:

- Cancer cell line of interest (e.g., A549, HT-1080)
- Immunodeficient mice (e.g., Athymic Nude, NOD-SCID)
- Complete cell culture medium
- Sterile PBS and serum-free medium
- GPX4 inhibitor (e.g., RSL3, FIN56)
- Vehicle for drug formulation (e.g., DMSO, PEG300, Tween80, saline, or corn oil)[10]
- Calipers for tumor measurement
- Syringes and needles for injection

2. Cell Culture and Implantation:

- Culture cancer cells under standard conditions.
- Harvest cells during the exponential growth phase using trypsin.
- Wash cells with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 2×10^7 cells/mL.
- Subcutaneously inject 100-150 μ L of the cell suspension ($2-3 \times 10^6$ cells) into the right flank of each mouse.[9]

3. Tumor Growth and Treatment:

- Allow tumors to grow to a palpable size (e.g., $\sim 100 \text{ mm}^3$).[6]
- Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. [1]
- Randomize mice into treatment and control groups (n=5-6 per group).
- Prepare the dosing solution of the GPX4 inhibitor in the appropriate vehicle. For example, a formulation for RSL3 can be prepared by dissolving it in DMSO, then diluting with PEG300,

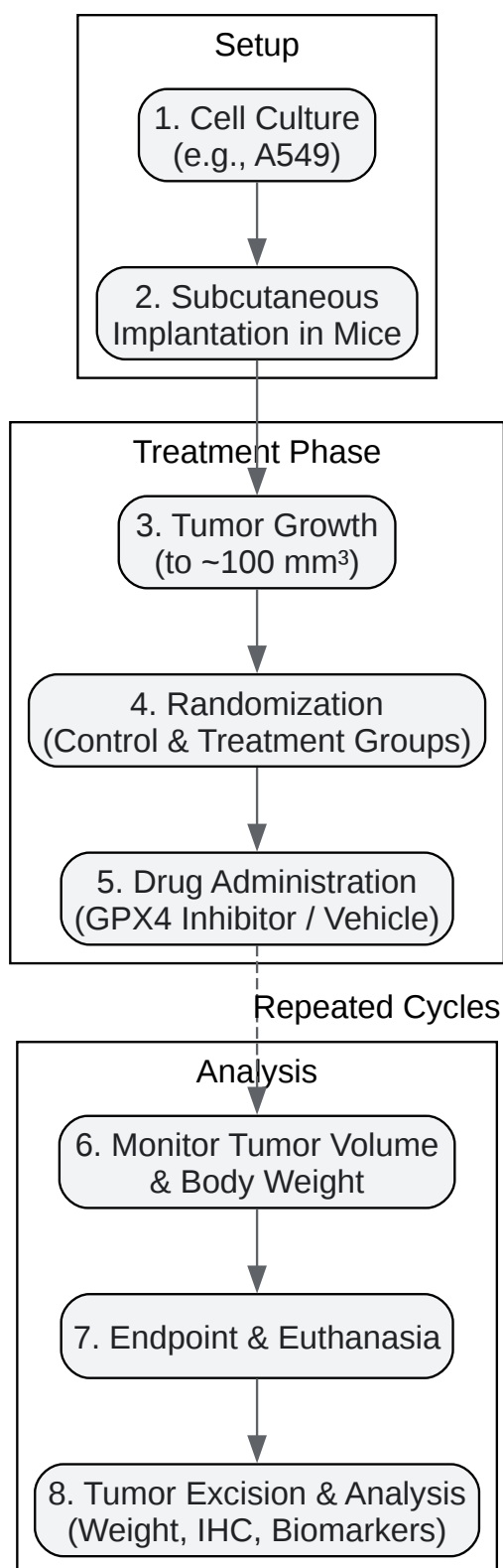
Tween80, and finally water.[10]

- Administer the GPX4 inhibitor according to the desired regimen (e.g., 50 mg/kg RSL3 via subcutaneous injection or 7 mg/kg FIN56 via intravenous injection).[7][9] The control group should receive vehicle injections following the same schedule.

4. Monitoring and Endpoint:

- Monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.
- Continue measuring tumor volumes throughout the study.
- The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 25-30 days).[5][11]
- At the endpoint, euthanize the mice and excise the tumors for weight measurement, histopathological analysis (e.g., H&E staining, Ki67 for proliferation), and biomarker analysis (e.g., 4-HNE for lipid peroxidation).[5]

Visualization of Experimental Workflow



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